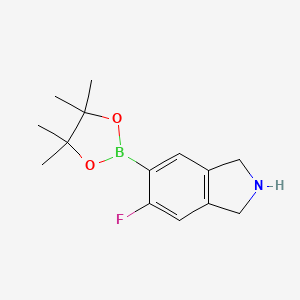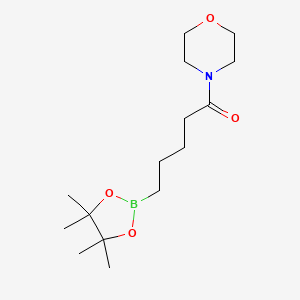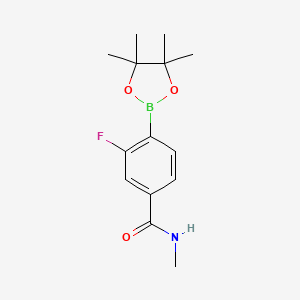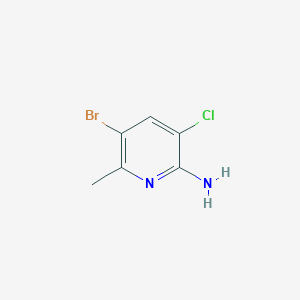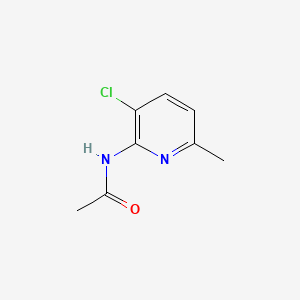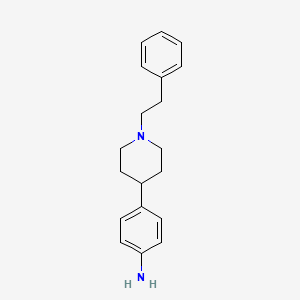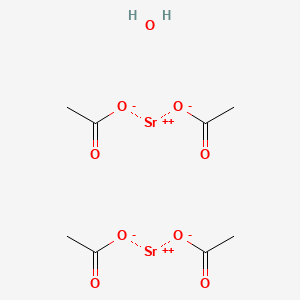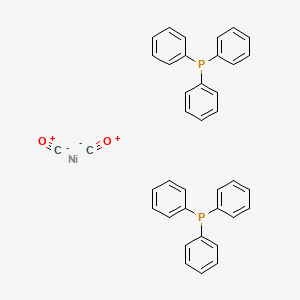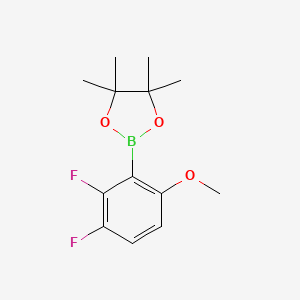
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,3-Difluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in oxidation and hydrolysis reactions .
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide.
Major Products Formed
Suzuki–Miyaura Cross-Coupling: The major product is a biaryl compound formed by the coupling of the aryl group from the boronic ester with the aryl halide.
Oxidation: The major product is 2,3-Difluoro-6-methoxyphenylboronic acid.
Hydrolysis: The major product is also 2,3-Difluoro-6-methoxyphenylboronic acid.
Applications De Recherche Scientifique
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mécanisme D'action
The primary mechanism of action for 2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester in Suzuki–Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-methoxyphenylboronic acid pinacol ester
- 2,6-Difluoro-3-methoxyphenylboronic acid pinacol ester
- 2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester
Uniqueness
2,3-Difluoro-6-methoxyphenylboronic acid pinacol ester is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique structure can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
2-(2,3-difluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVHXVYEOZQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
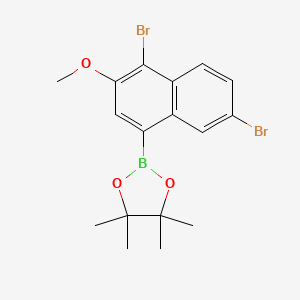
![2-Bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B8208195.png)
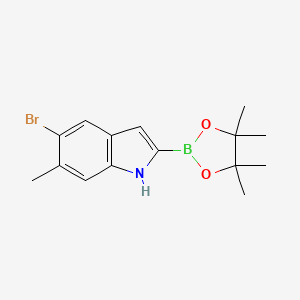

![8-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8208210.png)
![2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8208224.png)
